4-(Hexyloxy)benzohydrazide
Overview
Description
4-(Hexyloxy)benzohydrazide is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 . The compound is part of the class of organic compounds known as aromatic monoterpenoids, which are monoterpenoids containing at least one aromatic ring .
Synthesis Analysis
The synthesis of 4-(Hexyloxy)benzohydrazide involves several steps. One method involves the use of hydrazine hydrate in ethanol under reflux conditions . Another method involves the use of hydrazine hydrate in methanol under reflux conditions . The yield of the reaction varies depending on the specific conditions used .Molecular Structure Analysis
The molecular structure of 4-(Hexyloxy)benzohydrazide consists of a benzene ring attached to a hydrazide group and a hexyloxy group . The InChI code for this compound is 1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) .Scientific Research Applications
Synthesis and Chemical Properties
4-(Hexyloxy)benzohydrazide and its derivatives have been extensively studied in the field of chemical synthesis. For instance, compounds like 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide are synthesized using methods such as microwave-aided hydrazinolysis, followed by acylation, indicating the versatility of benzohydrazides in organic synthesis (Santosa, Yuniarta, Kesuma, & Putra, 2019).
Crystal Structure and Molecular Analysis
Studies on benzohydrazide derivatives often involve examining their crystal structures and molecular properties. For example, research on compounds like (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide reveals insights into the molecule's conformation and the interactions within its crystal structure, providing valuable information for material science and molecular engineering (Fun, Horkaew, & Chantrapromma, 2011).
Photoluminescence and Material Applications
The photoluminescent properties of certain benzohydrazide derivatives have been explored for potential applications in material science. Studies on complexes involving 4-(hexyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazide ligands show these compounds' potential as fluorophores for blue emitting layers, highlighting their potential use in optoelectronics and display technologies (Diana, Panunzi, Tuzi, & Caruso, 2019).
Safety And Hazards
The safety data sheet for 4-(Hexyloxy)benzohydrazide indicates that it is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .
Relevant Papers A paper titled “Synthesis and characterisation of Cu (II), Ni (II), and Zn (II) complexes of furfural derived from aroylhydrazones bearing aliphatic groups and their interactions with DNA” discusses the synthesis and characterisation of 4-(Hexyloxy)benzohydrazide and its metal complexes . The paper also examines the DNA-binding and DNA-cleavage activities of these compounds .
properties
IUPAC Name |
4-hexoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSQOKZGDNEDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364641 | |
Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexyloxy)benzohydrazide | |
CAS RN |
64328-63-8 | |
Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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